2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
説明
This compound belongs to the pyrido[3,2-d]pyrimidine class, characterized by a fused bicyclic core with a 2,4-dioxo-3,4-dihydro scaffold. The structure includes a 4-chlorobenzyl group at position 3 and an N-(4-ethoxyphenyl)acetamide moiety at position 1. These substituents confer unique physicochemical and pharmacological properties. Pyrido[3,2-d]pyrimidines are widely studied for kinase inhibition, anti-inflammatory, and anticancer activities, though specific data for this compound remains under investigation .
特性
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O4/c1-2-33-19-11-9-18(10-12-19)27-21(30)15-28-20-4-3-13-26-22(20)23(31)29(24(28)32)14-16-5-7-17(25)8-6-16/h3-13H,2,14-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFJYRVPDJYPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structural characteristics, and relevant research findings.
Structural Characteristics
This compound features a pyrido[3,2-d]pyrimidine core , which is fused with a 2,4-dioxo group and substituted with aromatic groups. The presence of a chlorobenzyl group and an ethoxyphenyl moiety enhances its potential for biological interactions. The molecular formula is with a molecular weight of approximately 358.8 g/mol .
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest the following potential activities:
- Antitumor Activity : The compound has shown promise in inhibiting the KRAS G12D mutation, which is implicated in several cancers. This suggests a potential role as an anticancer agent .
- Enzyme Inhibition : The structural components indicate possible interactions with enzymes and receptors involved in critical biological pathways .
- Pharmacological Applications : Its unique structure allows for modifications that could enhance its pharmacological properties, making it a candidate for further drug development .
Table 1: Summary of Biological Activities
Research Highlights
- Inhibition of KRAS G12D Mutation : A study demonstrated that compounds similar to this structure exhibit significant antitumor activity by impairing the function of KRAS in cancer cells .
- Synthesis and Modification : Research indicates that the compound can undergo various chemical modifications to enhance its biological activity or to explore new therapeutic avenues .
- Potential Drug Development : Given its structural attributes and preliminary efficacy data, this compound is being considered for further development as a therapeutic agent targeting specific cancers associated with KRAS mutations .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
The compound’s closest structural analogue is 2-[3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide (). Key differences include:
- Aromatic substituent : The target compound has a 4-ethoxyphenyl group, while the analogue features a 2,5-dimethoxyphenyl group.
- Molecular weight : The analogue has a molecular weight of 480.905 g/mol vs. an estimated ~465–475 g/mol for the target compound (based on structural similarity).
Table 1: Structural Comparison
Pyrimidine-Based Compounds with Divergent Cores
Example 83 () features a pyrazolo[3,4-d]pyrimidine core with fluorinated aryl groups and a chromen-4-one moiety. Key distinctions include:
- Core structure : Pyrazolo[3,4-d]pyrimidine vs. pyrido[3,2-d]pyrimidine.
- Bioactivity: Fluorine atoms in Example 83 improve metabolic stability and kinase selectivity, while the chromenone group may confer π-π stacking interactions.
- Molecular weight: Example 83 has a higher molecular weight (571.2 g/mol) due to fluorinated and chromenone substituents .
Acetamide Derivatives with Heterocyclic Linkages
Compounds bearing 1,3,4-oxadiazole () exhibit distinct electronic profiles due to sulfur and nitrogen atoms. In contrast, the target compound’s pyrido[3,2-d]pyrimidine core may favor ATP-binding pocket interactions .
Key Research Findings and Implications
- Substituent-Driven Activity : The 4-ethoxyphenyl group in the target compound may balance lipophilicity and metabolic stability better than polar dimethoxy or nitro groups .
- Core Flexibility : Pyrido[3,2-d]pyrimidines generally exhibit broader kinase selectivity compared to pyrazolo[3,4-d]pyrimidines, which are often optimized for specific targets (e.g., EGFR or VEGFR) .
- Synthetic Challenges : The target compound’s synthesis likely requires stringent control of reaction conditions to avoid byproducts from the 4-chlorobenzyl group’s steric bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
